5-Bromo-2-chloroquinazolin-8-ol
Overview
Description
5-Bromo-2-chloroquinazolin-8-ol is a heterocyclic compound with the molecular formula C8H4BrClN2O It is a derivative of quinazoline, a bicyclic compound containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloroquinazolin-8-ol typically involves the bromination of 2-chloroquinazolin-8-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as N-methyl-2-pyrrolidone (NMP) under an argon atmosphere at low temperatures (0°C). After stirring for a specified period, the reaction mixture is analyzed using techniques like LC-MS to confirm the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloroquinazolin-8-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or amines can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or amino derivatives, while oxidation can produce quinazoline N-oxides.
Scientific Research Applications
5-Bromo-2-chloroquinazolin-8-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.
Material Science: The compound can be used in the development of advanced materials, including polymers and catalysts.
Biological Studies: It serves as a tool for studying biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloroquinazolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinazolin-8-ol
- 5-Bromoquinazolin-8-ol
- 2,5-Dichloroquinazolin-8-ol
Uniqueness
5-Bromo-2-chloroquinazolin-8-ol is unique due to the presence of both bromine and chlorine atoms, which can be selectively modified to create a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
5-bromo-2-chloroquinazolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-1-2-6(13)7-4(5)3-11-8(10)12-7/h1-3,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUDNCDOVCBQFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC(=NC2=C1O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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